Aroplatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

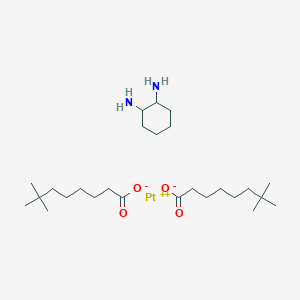

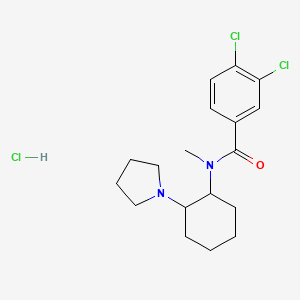

アロプラチンは、シス-ビスネオデカノアート-トランス-R,R-1,2-ジアミノシクロヘキサン白金(II)としても知られており、化学療法用の白金アナログです。臨床試験で用いられた最初のリポソーム化白金製剤です。 アロプラチンは、別の白金系化学療法薬であるオキサリプラチンと構造的に類似しています .

2. 製法

アロプラチンは、白金アナログをリポソームに封入して作られます。合成経路には、トランス-R,R-1,2-ジアミノシクロヘキサンとネオデカノ酸を反応させて白金錯体を形成することが含まれます。 この錯体は、薄膜水和法、逆相蒸発法、凍結乾燥法、またはエタノール注入法などの方法でリポソームに封入されます .

工業生産方法: アロプラチンの工業生産には、白金錯体の大量合成に続いて、リポソームへの封入が含まれます。プロセスは、高い封入効率とリポソーム製剤の安定性を確保するために最適化されています。

準備方法

Aroplatin is prepared by encapsulating the platinum analogue in liposomes. The synthetic route involves the reaction of trans-R,R-1,2-diaminocyclohexane with neodecanoic acid to form the platinum complex. This complex is then encapsulated in liposomes using methods such as thin-film hydration, reverse-phase evaporation, freeze-drying, or ethanol injection .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the platinum complex followed by encapsulation in liposomes. The process is optimized to ensure high encapsulation efficiency and stability of the liposomal formulation.

化学反応の分析

アロプラチンは、次のようなさまざまな種類の化学反応を起こします。

置換反応: 白金の中心は、さまざまな求核剤と置換反応を起こすことができ、さまざまな白金錯体を形成します。

酸化還元反応: アロプラチンは酸化還元反応に関与できますが、これらの反応は置換反応に比べてあまり一般的ではありません。

一般的な試薬と条件:

置換反応: 一般的な試薬には、塩化物イオン、アンモニア、およびその他の求核剤が含まれます。これらの反応は、通常、穏やかな条件下で行われます。

酸化還元反応: これらの反応には、特定の酸化剤または還元剤と制御された条件が必要になる場合があります。

主な生成物: これらの反応の主な生成物は、さまざまな白金錯体であり、異なる生物学的活性と特性を持つ可能性があります。

4. 科学研究への応用

アロプラチンは、次のを含む、幅広い科学研究への応用を持っています。

化学: アロプラチンは、さまざまな化学反応における白金錯体の挙動を研究するためのモデル化合物として使用されます。

生物学: それは、DNAやタンパク質などの生体分子との白金錯体の相互作用を調べるために使用されます。

産業: アロプラチンのリポソーム製剤は、標的薬物送達システムの可能性について検討されており、化学療法薬の有効性を高め、毒性を軽減することができます.

科学的研究の応用

Aroplatin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the behavior of platinum complexes in various chemical reactions.

Biology: It is used to investigate the interactions of platinum complexes with biological molecules, such as DNA and proteins.

Medicine: this compound is primarily used in cancer research. .

作用機序

アロプラチンは、DNA複製と転写を阻害する白金-DNA付加体を形成することで作用します。これは、癌細胞の細胞周期停止とアポトーシスにつながります。 リポソーム製剤は、白金錯体を腫瘍部位に送達することを強化し、全身毒性を軽減しながら、治療効果を高めます .

分子標的と経路:

DNA: アロプラチンの主要な標的はDNAであり、そこでDNA構造を破壊する架橋を形成します。

細胞周期経路: アロプラチンはG2/M期で細胞周期停止を誘導し、アポトーシスにつながります。

アポトーシス経路: DNAの破壊は、アポトーシス経路をトリガーし、癌細胞のプログラムされた細胞死をもたらします。

6. 類似の化合物との比較

アロプラチンは、シスプラチン、カルボプラチン、オキサリプラチンなどの他の白金系化学療法薬と比較されます。

シスプラチン: 高い有効性を持つ広く使用されている白金系薬剤ですが、腎毒性などの副作用が顕著です。

カルボプラチン: シスプラチンに代わる低毒性な薬剤として開発され、腎毒性は軽減されていますが、骨髄抑制効果は同様です。

アロプラチンの独自性: アロプラチンの独自性は、リポソーム製剤にあります。この製剤は、腫瘍部位への送達を強化し、全身毒性を軽減します。 これは、標的癌療法の有望な候補です .

類似の化合物:

- シスプラチン

- カルボプラチン

- オキサリプラチン

- リポプラチン

- リポキサル

アロプラチンは、白金系化学療法の分野における重要な進歩を表しており、革新的なリポソーム送達システムを通じて、有効性と毒性の低減のバランスを提供しています。

類似化合物との比較

- Cisplatin

- Carboplatin

- Oxaliplatin

- Lipoplatin

- Lipoxal

Aroplatin represents a significant advancement in the field of platinum-based chemotherapy, offering a balance between efficacy and reduced toxicity through its innovative liposomal delivery system.

特性

CAS番号 |

109488-20-2 |

|---|---|

分子式 |

C26H52N2O4Pt |

分子量 |

651.8 g/mol |

IUPAC名 |

cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |

InChI |

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2 |

InChIキー |

PZAQDVNYNJBUTM-UHFFFAOYSA-L |

正規SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)

![2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide](/img/structure/B10752630.png)

![[(4E,6Z,10E,12S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752631.png)

![3-[[3-(2-Amino-2-carboxyethyl)-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid](/img/structure/B10752641.png)

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B10752668.png)

![(4aS,7Z,7aS,12bS)-7-[(Z)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752671.png)

![(3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752678.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)